molecular formula C7H3BrCl3FO B1402168 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene CAS No. 1417566-40-5

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene

Cat. No.: B1402168
CAS No.: 1417566-40-5
M. Wt: 308.4 g/mol
InChI Key: IODRHQJZDJRSCG-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene can be synthesized through a multi-step process involving the halogenation and substitution reactions of benzene derivatives. One common method involves the bromination of 3-fluoro-5-(trichloromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

    Oxidation and Reduction: The trichloromethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-fluoro-5-(trichloromethoxy)phenol or 3-fluoro-5-(trichloromethoxy)aniline.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the trichloromethoxy group.

Scientific Research Applications

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to form stable complexes with these targets, modulating their function and triggering downstream signaling pathways. This makes it a valuable tool in the study of biochemical processes and the development of new therapeutic agents.

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromo-α,α,α-trifluorotoluene

Uniqueness: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is unique due to the presence of both fluorine and a trichloromethoxy group, which impart distinct electronic and steric properties. These features make it particularly useful in reactions requiring high selectivity and stability, setting it apart from other similar compounds .

Properties

IUPAC Name

1-bromo-3-fluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODRHQJZDJRSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-fluoro-5-(trichloromethoxy)benzene
Reactant of Route 2
1-Bromo-3-fluoro-5-(trichloromethoxy)benzene
Reactant of Route 3
1-Bromo-3-fluoro-5-(trichloromethoxy)benzene

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